N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide
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Overview
Description
This compound has potential therapeutic applications in the treatment of autoimmune diseases and organ transplantation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thiazole ring or the cyclopropyl group.
Reduction: This reaction can reduce the carbonyl group in the carboxamide moiety.
Substitution: This reaction can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield alcohols or amines, and substitution may yield halogenated or other substituted derivatives .
Scientific Research Applications
N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a model compound to study thiazole chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving JAK3.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide involves inhibition of Janus kinase 3 (JAK3). This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the activation and proliferation of immune cells. By blocking this pathway, the compound can reduce inflammation and immune responses, making it useful for treating autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide include other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. These compounds also target the JAK-STAT signaling pathway but may differ in their selectivity, potency, and therapeutic applications.
Uniqueness
This compound is unique due to its specific inhibition of JAK3, which provides a targeted approach to modulating immune responses. This selectivity can potentially reduce side effects compared to broader JAK inhibitors that target multiple JAK isoforms.
Properties
IUPAC Name |
N-cyclopropyl-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-3-6-13(20-2)11(7-9)17-15-18-12(8-21-15)14(19)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWNHBXWDZGEBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.